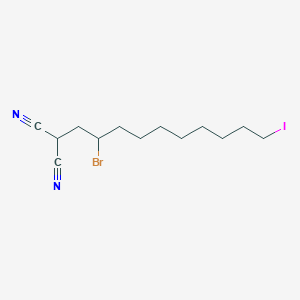
(2-Bromo-10-iododecyl)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-10-iododecyl)propanedinitrile: is a chemical compound with the molecular formula C13H20BrIN2 It is a derivative of propanedinitrile, featuring both bromine and iodine atoms attached to a decyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the bromination of malononitrile using bromine in an aqueous solution, followed by iodination using iodine or an iodine-containing reagent . The reaction conditions often require a controlled temperature environment and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of (2-Bromo-10-iododecyl)propanedinitrile may involve large-scale bromination and iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Bromo-10-iododecyl)propanedinitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The nitrile groups can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or thiocyanate derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
Chemistry: In chemistry, (2-Bromo-10-iododecyl)propanedinitrile is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use in the development of new pharmaceuticals, particularly those targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of (2-Bromo-10-iododecyl)propanedinitrile involves its interaction with specific molecular targets. The bromine and iodine atoms can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The nitrile groups can also participate in interactions with enzymes and receptors, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Malononitrile: A simpler nitrile compound with the formula C3H2N2, used as a precursor in organic synthesis.
(2-Bromo-10-iododecyl)malononitrile: A closely related compound with similar chemical properties.
Uniqueness: (2-Bromo-10-iododecyl)propanedinitrile is unique due to the presence of both bromine and iodine atoms on a decyl chain, combined with the propanedinitrile group. This combination of functional groups provides a versatile platform for chemical modifications and applications in various fields of research and industry .
Propriétés
Numéro CAS |
191531-11-0 |
|---|---|
Formule moléculaire |
C13H20BrIN2 |
Poids moléculaire |
411.12 g/mol |
Nom IUPAC |
2-(2-bromo-10-iododecyl)propanedinitrile |
InChI |
InChI=1S/C13H20BrIN2/c14-13(9-12(10-16)11-17)7-5-3-1-2-4-6-8-15/h12-13H,1-9H2 |
Clé InChI |
OPYQKIBOCZQLHG-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCI)CCCC(CC(C#N)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


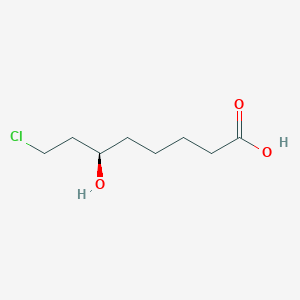
![12-{[7-Hydroxy-3-(2-hydroxyethyl)heptyl]oxy}dodecane-3,8-dione](/img/structure/B12577009.png)
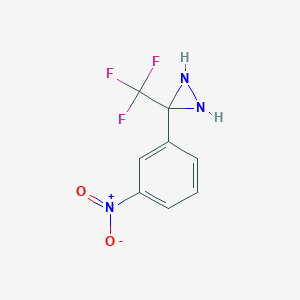
![Phosphonic acid, [2,2-dicyano-1-(methylthio)ethenyl]-, diethyl ester](/img/structure/B12577018.png)
![2-[4-[[4-(4,6-Dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine](/img/structure/B12577025.png)
![benzoic acid;[(2S)-3,3-difluorothiolan-2-yl]methanol](/img/structure/B12577034.png)
![2-Amino-4-phenyl-5-oxo-7-methyl-4H,5H-pyrano[4,3-b]pyran-3-carboxylic acid methyl ester](/img/structure/B12577039.png)
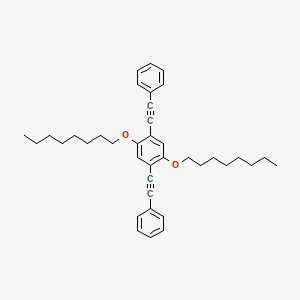

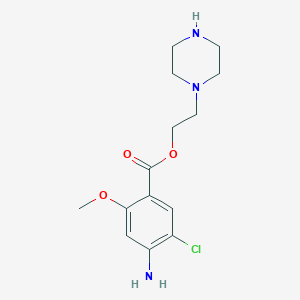

![(2S,3R)-2-Methyl-3-[(trimethylsilyl)ethynyl]cyclopentan-1-one](/img/structure/B12577064.png)
![N~1~-(2-Aminoethyl)-N~1~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B12577078.png)

